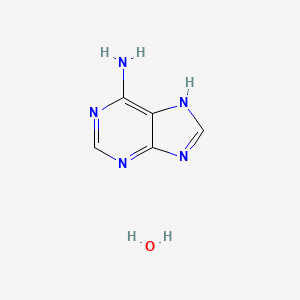

Adenine monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adenine monohydrate is a purine derivative and one of the fundamental components of nucleic acids. It is a nitrogenous base that pairs with thymine in DNA and uracil in RNA, playing a crucial role in the storage and transmission of genetic information. Adenine is also a key component of adenosine triphosphate (ATP), which is essential for cellular energy transfer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Adenine can be synthesized through several methods, including the formamide method, where formamide is heated to produce adenine. Another method involves the use of hydrogen cyanide and ammonia under high pressure and temperature to form adenine .

Industrial Production Methods: In industrial settings, adenine is often produced through the chemical synthesis of formamide or by extraction from natural sources. The process involves the purification and crystallization of adenine to obtain adenine monohydrate .

Analyse Des Réactions Chimiques

Types of Reactions: Adenine undergoes various chemical reactions, including:

Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative lesion in DNA.

Reduction: Reduction reactions can convert adenine to dihydroadenine.

Substitution: Adenine can participate in substitution reactions, such as the formation of N6-substituted adenine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: 8-oxoadenine.

Reduction: Dihydroadenine.

Substitution: N6-substituted adenine derivatives.

Applications De Recherche Scientifique

Adenine monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.

Biology: Essential for the study of DNA and RNA structures and functions.

Medicine: Investigated for its role in cellular metabolism and potential therapeutic applications.

Industry: Used in the production of pharmaceuticals and as a component in various biochemical assays

Mécanisme D'action

Adenine exerts its effects by forming adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are integral to the formation of ATP, which drives many cellular metabolic processes by transferring chemical energy between reactions. Adenine also forms part of coenzymes such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are crucial for enzymatic reactions .

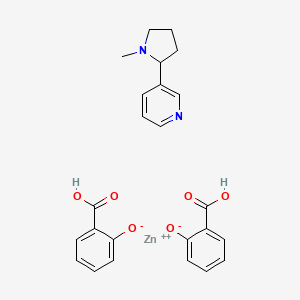

Comparaison Avec Des Composés Similaires

Guanine: Another purine base that pairs with cytosine in DNA.

Hypoxanthine: A naturally occurring purine derivative.

Xanthine: A purine base found in most human body tissues and fluids.

Uniqueness: Adenine is unique due to its role in forming ATP and its involvement in both DNA and RNA structures. Its ability to form hydrogen bonds with thymine in DNA and uracil in RNA distinguishes it from other purine bases .

Propriétés

Numéro CAS |

64790-20-1 |

|---|---|

Formule moléculaire |

C5H7N5O |

Poids moléculaire |

153.14 g/mol |

Nom IUPAC |

7H-purin-6-amine;hydrate |

InChI |

InChI=1S/C5H5N5.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H2 |

Clé InChI |

GNJZAZRKAUNBQQ-UHFFFAOYSA-N |

SMILES canonique |

C1=NC2=NC=NC(=C2N1)N.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)

![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)

![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)

![Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-](/img/structure/B14483621.png)